![molecular formula C39H48ClN3O4S2 B14458843 (1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid CAS No. 74195-64-5](/img/structure/B14458843.png)
(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine mixed with benztropine mesylate (200:1) is a compound that combines two pharmacologically active agents. 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine, also known as chlorpromazine, is a phenothiazine derivative with antipsychotic properties. Benztropine mesylate is an anticholinergic agent used to treat Parkinson’s disease and extrapyramidal symptoms. The combination of these two compounds is used to enhance therapeutic effects and manage side effects in various medical treatments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- Synthesis of 2-Chloro-10-(3-(dimethylamino)propyl)phenothiazine:
- The synthesis of chlorpromazine involves the reaction of phenothiazine with 3-dimethylaminopropyl chloride in the presence of a base such as sodium amide. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
- Reaction conditions: The reaction is conducted at elevated temperatures (around 100-150°C) and under anhydrous conditions to ensure high yield and purity.
- Synthesis of Benztropine Mesylate:
- Benztropine mesylate is synthesized by reacting tropine with benzilic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting benztropine is then converted to its mesylate salt by reacting with methanesulfonic acid.
- Reaction conditions: The reaction is carried out at room temperature, and the product is purified by recrystallization.
- Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and cost-effectiveness. Advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation:
- Chlorpromazine can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Major products: Chlorpromazine sulfoxide and chlorpromazine sulfone.
- Reduction:
- Reduction of chlorpromazine can lead to the formation of dihydro derivatives. Reducing agents such as lithium aluminum hydride are used.
- Major products: Dihydro-chlorpromazine.
- Substitution:
- Chlorpromazine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
- Major products: Substituted phenothiazine derivatives.
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride.
- Nucleophiles: Amines, thiols.
- Reaction conditions: Vary depending on the type of reaction, typically involving controlled temperatures and inert atmospheres.
Applications De Recherche Scientifique
Chemistry:
- Chlorpromazine is used as a model compound in studies of phenothiazine derivatives. Its chemical properties and reactions are extensively studied to develop new antipsychotic agents.
- Chlorpromazine is used in research to study its effects on neurotransmitter systems, particularly dopamine and serotonin receptors. It serves as a tool to understand the mechanisms of antipsychotic drugs.
- The combination of chlorpromazine and benztropine mesylate is used in clinical settings to manage psychotic disorders and Parkinson’s disease. Chlorpromazine’s antipsychotic effects are complemented by benztropine’s ability to reduce extrapyramidal side effects.
- Chlorpromazine and benztropine mesylate are used in the pharmaceutical industry to develop formulations for the treatment of psychiatric and neurological disorders. Their combination is explored to enhance therapeutic efficacy and reduce side effects.
Mécanisme D'action
Chlorpromazine:
- Chlorpromazine exerts its effects by blocking dopamine D2 receptors in the brain, reducing the activity of dopamine, a neurotransmitter associated with psychotic symptoms. It also has antagonistic effects on serotonin, histamine, and adrenergic receptors, contributing to its broad pharmacological profile.
- Benztropine mesylate acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors. This reduces the activity of acetylcholine, a neurotransmitter involved in motor control, thereby alleviating symptoms of Parkinson’s disease and extrapyramidal side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Haloperidol:
- Haloperidol is another antipsychotic agent that acts by blocking dopamine receptors. It is used to treat schizophrenia and acute psychosis.
- Trihexyphenidyl:
- Trihexyphenidyl is an anticholinergic agent similar to benztropine mesylate. It is used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms.
- The combination of chlorpromazine and benztropine mesylate is unique in its ability to provide antipsychotic effects while mitigating extrapyramidal side effects. This dual action makes it a valuable therapeutic option for patients requiring both antipsychotic and anticholinergic treatment.
Propriétés
Numéro CAS |
74195-64-5 |
|---|---|
Formule moléculaire |
C39H48ClN3O4S2 |
Poids moléculaire |
722.4 g/mol |
Nom IUPAC |
(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.C17H19ClN2S.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;3-4,6-9,12H,5,10-11H2,1-2H3;1H3,(H,2,3,4)/t18-,19+,20?;; |
Clé InChI |
XLAGMXKQAMHWQB-RILKGCGQSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CS(=O)(=O)O |
SMILES canonique |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


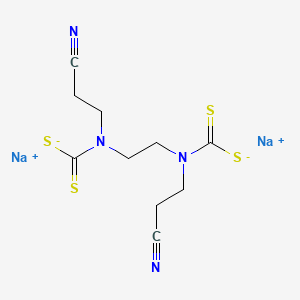
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
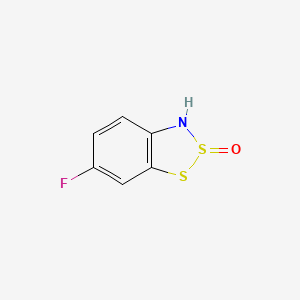
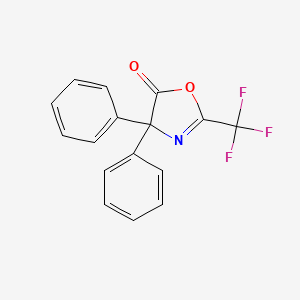
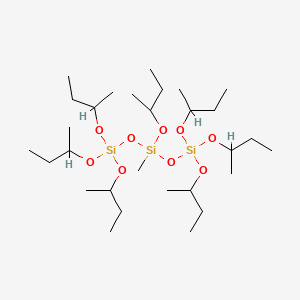

![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)

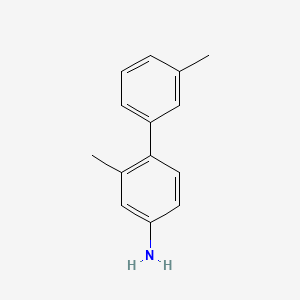
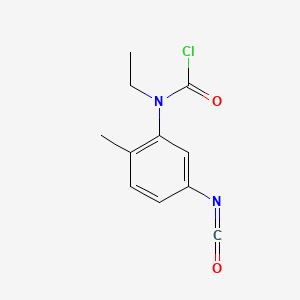



![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
